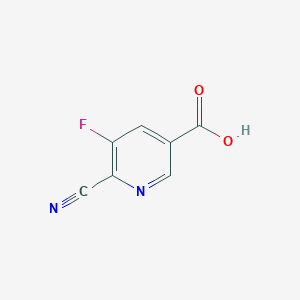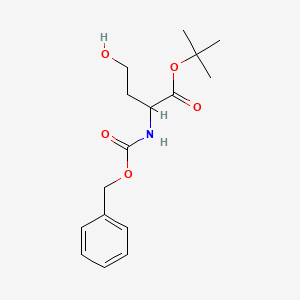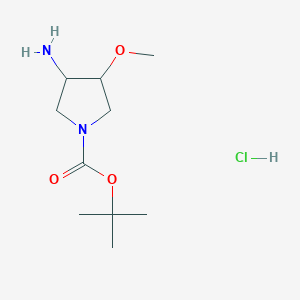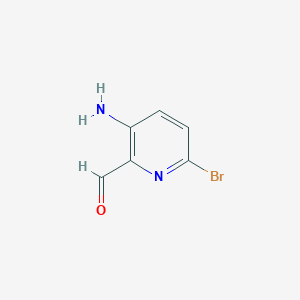amine hydrochloride](/img/structure/B12283298.png)
[(3S)-3-aMinobutyl](methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-aMinobutylamine hydrochloride is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to hydrogen atoms or organic substituents. This compound is particularly interesting due to its chiral nature, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images. The hydrochloride form indicates that it is a salt formed by the reaction of the amine with hydrochloric acid, enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-aMinobutylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-3-aminobutanol.
Alkylation: The primary amine group of (S)-3-aminobutanol is alkylated using methyl iodide under basic conditions to form (3S)-3-aMinobutylamine.
Hydrochloride Formation: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-aMinobutylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-aMinobutylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the amine to its corresponding amine oxide.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine oxides.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
(3S)-3-aMinobutylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S)-3-aMinobutylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the nature of the target and the pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-aminobutanol: A precursor in the synthesis of (3S)-3-aMinobutylamine hydrochloride.
Methylamine: A simpler amine that lacks the chiral center present in (3S)-3-aMinobutylamine hydrochloride.
®-3-aMinobutyl](methyl)amine hydrochloride: The enantiomer of (3S)-3-aMinobutylamine hydrochloride, with a different three-dimensional arrangement.
Uniqueness
(3S)-3-aMinobutylamine hydrochloride is unique due to its chiral nature, which can impart specific biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in research and industrial applications where chirality plays a crucial role.
Eigenschaften
Molekularformel |
C5H15ClN2 |
|---|---|
Molekulargewicht |
138.64 g/mol |
IUPAC-Name |
1-N-methylbutane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C5H14N2.ClH/c1-5(6)3-4-7-2;/h5,7H,3-4,6H2,1-2H3;1H |
InChI-Schlüssel |
BBNPTHHQFPNNFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCNC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8-Formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) 2-methylpropanoate](/img/structure/B12283215.png)
![N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide](/img/structure/B12283217.png)

![(3aR,7aS)-5-Boc-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12283238.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12283252.png)


![[[2-[1-(4-Amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12283278.png)

![(R)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B12283290.png)

![6-Acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione](/img/structure/B12283296.png)

